molecular formula C13H10BrN3O B12933733 (R)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole

(R)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B12933733
M. Wt: 304.14 g/mol
InChI Key: CKQQQRBLPRWLAW-NSHDSACASA-N
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Description

®-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromopyrimidine moiety attached to a dihydrooxazole ring, which is further substituted with a phenyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromopyrimidine Intermediate: The bromopyrimidine moiety can be synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Construction of the Dihydrooxazole Ring: The dihydrooxazole ring is formed by the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative.

    Coupling Reactions: The bromopyrimidine intermediate is then coupled with the dihydrooxazole precursor using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the final product.

Industrial Production Methods

Industrial production of ®-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of reduced dihydrooxazole derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

®-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The bromopyrimidine moiety is particularly important for its binding affinity, while the dihydrooxazole ring contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound with different stereochemistry.

    2-(5-Chloropyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole: A similar compound with a chlorine atom instead of bromine.

    2-(5-Bromopyrimidin-2-yl)-4-methyl-4,5-dihydrooxazole: A similar compound with a methyl group instead of a phenyl group.

Uniqueness

®-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer. The presence of the bromopyrimidine moiety also imparts distinct chemical reactivity and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

(4R)-2-(5-bromopyrimidin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H10BrN3O/c14-10-6-15-12(16-7-10)13-17-11(8-18-13)9-4-2-1-3-5-9/h1-7,11H,8H2/t11-/m0/s1

InChI Key

CKQQQRBLPRWLAW-NSHDSACASA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC=C(C=N2)Br)C3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=NC=C(C=N2)Br)C3=CC=CC=C3

Origin of Product

United States

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